molecular formula C22H30N3O10PS B12759105 Pivcephalexin phosphate CAS No. 94088-99-0

Pivcephalexin phosphate

Cat. No.: B12759105
CAS No.: 94088-99-0
M. Wt: 559.5 g/mol
InChI Key: MKZNKNPUTSUVHM-GNYIYVNYSA-N
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Description

Pivcephalexin phosphate is a semi-synthetic cephalosporin antibiotic derived from cephalexin. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The compound is characterized by its molecular formula C22H27N3O6S and a molecular weight of 461.53 g/mol .

Properties

CAS No.

94088-99-0

Molecular Formula

C22H30N3O10PS

Molecular Weight

559.5 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;phosphoric acid

InChI

InChI=1S/C22H27N3O6S.H3O4P/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4;1-5(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26);(H3,1,2,3,4)/t14?,15-,19-;/m1./s1

InChI Key

MKZNKNPUTSUVHM-GNYIYVNYSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.OP(=O)(O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pivcephalexin phosphate is synthesized through a series of chemical reactions starting from cephalexin. The key steps involve the esterification of cephalexin with pivaloyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization and filtration techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Cephalexin Stability and Degradation Pathways

Cephalexin (C₁₆H₁₇N₃O₄S) is an acid-stable, orally bioavailable cephalosporin. Key degradation mechanisms include:

  • Hydrolysis of the β-lactam ring : Predominant in alkaline conditions, leading to loss of antibacterial activity .

  • Oxidation : Susceptible to oxidation at the sulfur atom in the dihydrothiazine ring .

Degradation Pathway Conditions Products
β-lactam hydrolysispH > 7, elevated temperatureInactive open-ring metabolite
OxidationPresence of ROSSulfoxide derivatives

Phosphate Ester Hydrolysis Mechanisms

Phosphate esters (e.g., hypothetical "Pivcephalexin phosphate") undergo hydrolysis via inline associative (Sₙ2-like) or dissociative (metaphosphate intermediate) pathways :

  • Associative mechanism : Nucleophilic attack (e.g., water or hydroxide) on phosphorus, forming a pentavalent transition state.

  • Dissociative mechanism : Departure of the leaving group (e.g., cephalexin) generates a metaphosphate intermediate, followed by nucleophilic attack.

For cephalexin phosphate, the steric bulk of the cephalosporin core would favor a dissociative pathway due to reduced accessibility for inline nucleophilic attack .

Kinetic and Thermodynamic Data

While specific data for "this compound" is unavailable, comparative studies on cephalosporins and phosphate esters provide insights:

Table 2: Hydrolysis Rates of Cephalosporins and Phosphate Esters

CompoundHydrolysis Rate (k, h⁻¹)pH Stability RangeActivation Energy (Eₐ, kJ/mol)
Cephalexin0.05–0.12 2–665–75
Phosphate monoester10⁻⁷–10⁻⁹ 4–980–100
  • Cephalexin stability : Enhanced in acidic conditions due to reduced β-lactam ring strain .

  • Phosphate ester lability : Hydrolysis accelerates in alkaline media (pH > 7) due to increased nucleophilicity of hydroxide .

Enzymatic Catalysis

Phosphatases and phosphodiesterases catalyze phosphate ester hydrolysis via metal ion-assisted mechanisms :

  • Mg²⁺ coordination : Stabilizes transition states and polarizes the phosphate group (Fig. 1) .

  • Active-site residues : Acidic/basic residues (e.g., histidine, aspartate) facilitate proton transfer during bond cleavage .

For a cephalexin-phosphate conjugate, enzymatic degradation would likely mirror alkaline phosphatase activity , with Mg²⁺ or Zn²⁺ ions critical for catalysis .

Synthetic and Analytical Considerations

  • Synthesis : Phosphate conjugation to cephalexin would require protection of the β-lactam and amine groups to avoid side reactions.

  • Analytical detection : HPLC or LC-MS would monitor hydrolysis products (e.g., free cephalexin, inorganic phosphate) .

Mechanism of Action

Pivcephalexin phosphate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Q & A

Q. How should researchers handle incomplete pharmacokinetic datasets for this compound in pediatric populations?

  • Methodological Answer : Use multiple imputation (MI) or maximum likelihood estimation (MLE) to address missing data. Validate imputation models with sensitivity analyses (e.g., pattern-mixture models). Clearly document missing data mechanisms (e.g., MCAR, MAR) in limitations .

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